molecular formula C10H14ClNO2 B2373230 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 1332765-89-5

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride

Cat. No.: B2373230
CAS No.: 1332765-89-5
M. Wt: 215.68
InChI Key: JMWCGRVYIFAVPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen functionalities, while reduction may produce more stable amine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is unique due to the specific positioning of the methoxy group, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties, making it distinct from its isomers .

Biological Activity

3-(2-Methoxyphenyl)oxetan-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, chemical reactivity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClNC_{10}H_{12}ClN with a molecular weight of approximately 187.66 g/mol. The compound features an oxetane ring, which is a four-membered cyclic ether known for its strained structure that can facilitate various chemical reactions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The oxetane ring's strain allows for ring-opening reactions, leading to the formation of reactive intermediates that can covalently bond with biological molecules, thereby modulating biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated significant apoptosis induction in breast cancer cell lines treated with related compounds .
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy .

Chemical Reactivity

The compound can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form derivatives with additional functional groups using agents like potassium permanganate.
  • Reduction : Reduction reactions can convert the oxetane ring to more stable structures using lithium aluminum hydride or sodium borohydride.
  • Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Study 1: Anticancer Properties

A study examined the effects of related oxetane derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that treatment with these compounds resulted in a significant increase in apoptotic markers, suggesting their potential as anticancer agents. The concentration required for a notable apoptotic response was found to be low, indicating high potency .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with metabolic enzymes. The findings suggested that the compound could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs, highlighting the importance of understanding its metabolic interactions .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure PositioningBiological Activity
3-(2-Methoxyphenyl)oxetan-3-amineOrthoAnticancer activity
3-(3-Methoxyphenyl)oxetan-3-amineMetaModerate enzyme inhibition
3-(4-Methoxyphenyl)oxetan-3-amineParaLow cytotoxicity

The positioning of the methoxy group significantly influences both reactivity and biological activity, making this compound distinct from its isomers.

Properties

IUPAC Name

3-(2-methoxyphenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-5-3-2-4-8(9)10(11)6-13-7-10;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWCGRVYIFAVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(COC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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